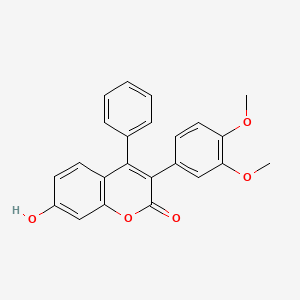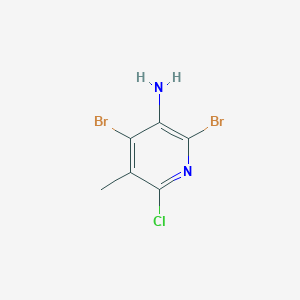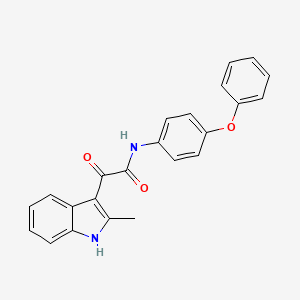
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one” is a flavonoid-like structure based on its name. Flavonoids are a class of plant and fungus secondary metabolites. They are known for their diverse beneficial effects on human health, including anti-inflammatory, antioxidant, and anticancer activities .
Molecular Structure Analysis
The compound contains a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone (a six-membered unsaturated ring containing one oxygen atom). It also has a 3,4-dimethoxyphenyl group and a phenyl group attached to the chromen-2-one core .Chemical Reactions Analysis
As a flavonoid-like compound, “3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one” could potentially undergo a variety of chemical reactions. These might include oxidation and reduction reactions, as well as reactions involving the hydroxy and methoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of the chromen-2-one core, phenyl ring, and methoxy groups would likely make the compound relatively non-polar and lipophilic. It would likely have a relatively high melting point due to the presence of the rigid, planar chromen-2-one core .科学的研究の応用
Antimicrobial Applications
A significant area of research for 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one derivatives is their antimicrobial potential. Research has shown that derivatives of 2-phenylchromen-4-one, a flavone ring, synthesized using conventional and microwave-assisted techniques, demonstrate notable antibacterial and antifungal activities. These activities were measured against various human pathogenic bacteria and fungi, indicating potential use in treating infections caused by these pathogens (Rahim et al., 2018).
Structural Analysis
Structural analysis of derivatives, such as the (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one derivatives, which include 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, provides insights into their potential biological applications. Single crystal X-ray diffraction has been used to determine the crystal structures of these compounds, leading to a better understanding of their molecular interactions and potential pharmaceutical applications (Gomes et al., 2020).
Antitumor Activity
7-hydroxy-4-phenylchromen-2-one linked to triazole moieties, a related compound, has been synthesized and evaluated for cytotoxic potential against various human cancer cell lines. Some analogs demonstrated better cytotoxic activity than the parent compound, suggesting potential use in cancer treatment (Liu et al., 2017).
Photophysical Investigation
Photophysical properties of compounds like (2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP) have been investigated. Studies in different solvents revealed significant solvatochromic properties, indicating potential applications in photodynamic therapy and as sensors (Asiri et al., 2017).
Lignin Model Reactions
Compounds with structures similar to 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one have been used as lignin models in acid reactions. These studies provide insights into the behavior of lignin during chemical processing, important for the development of sustainable biomass utilization methods (Li & Lundquist, 1999).
Fluorescence Properties
Research on chromenone-crown ethers, including o-dihyroxy-3-phenylchromenone derivatives, focuses on their fluorescence properties. These studies have implications for the development of novel fluorescent materials for sensing and imaging applications (Gündüz et al., 2010).
Molecular Characterization and COX-2 Inhibition
Molecular characterization and investigation of 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one have indicated its potential as a novel selective COX-2 inhibitor. This study includes insights on molecular conformation and binding interactions, crucial for drug development (Rullah et al., 2015).
作用機序
Target of Action
Related compounds such as 3-(3,4-dimethoxyphenyl)propanoic acid have been found to interact with aromatic-amino-acid aminotransferase .
Biochemical Pathways
Related compounds have been found to be involved in various biochemical reactions .
Result of Action
Related compounds have been found to exhibit various effects at the molecular and cellular levels .
Action Environment
Related compounds such as 3-(3,4-dimethoxyphenyl)propionic acid have been studied for their stability under various conditions .
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-26-18-11-8-15(12-20(18)27-2)22-21(14-6-4-3-5-7-14)17-10-9-16(24)13-19(17)28-23(22)25/h3-13,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLCNWQEOASNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2438745.png)
amine](/img/structure/B2438747.png)
![2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2438749.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2438752.png)

![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine] hydrochloride](/img/structure/B2438754.png)
![3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2438758.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2438759.png)
![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2438760.png)
![4-fluoro-2-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2438761.png)
